3-[3-(Aminomethyl)phenyl]-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride
Description
This compound is a spirocyclic diketopiperazine derivative featuring a 1,3-diazaspiro[4.4]nonane core substituted at position 3 with a 3-(aminomethyl)phenyl group, formulated as a hydrochloride salt to enhance solubility and stability. It serves as a key building block in pharmaceutical synthesis, particularly for developing central nervous system (CNS) agents due to its structural mimicry of bioactive peptides . The hydrochloride salt formation improves bioavailability, making it advantageous for drug formulation.
Properties
IUPAC Name |
3-[3-(aminomethyl)phenyl]-1,3-diazaspiro[4.4]nonane-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2.ClH/c15-9-10-4-3-5-11(8-10)17-12(18)14(16-13(17)19)6-1-2-7-14;/h3-5,8H,1-2,6-7,9,15H2,(H,16,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBUDEOAVFJQCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(=O)N(C(=O)N2)C3=CC=CC(=C3)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[3-(Aminomethyl)phenyl]-1,3-diazaspiro[44]nonane-2,4-dione hydrochloride involves several stepsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Chemical Reactions Analysis
3-[3-(Aminomethyl)phenyl]-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[3-(Aminomethyl)phenyl]-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use this compound to study its interactions with biological molecules and its potential effects on biological systems.
Medicine: While not used clinically, it serves as a model compound in medicinal chemistry research to explore new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-[3-(Aminomethyl)phenyl]-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific context of its use in research .
Comparison with Similar Compounds
Core Structure Variations
The spiro ring size significantly impacts molecular conformation and biological activity:
- Target Compound: 1,3-diazaspiro[4.4]nonane (9-membered spiro system) .
- Compound 13/14 () : 1,3-diazaspiro[4.5]decane (10-membered spiro system) with 4-phenylpiperazine or 3-chlorophenylpiperazine substituents. Larger spiro systems may reduce steric hindrance, enhancing receptor binding .
- 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione () : The 4.5-decane core introduces a methyl group at position 1, increasing lipophilicity (logP ~2.8) compared to the target compound .
Substituent Effects
Physicochemical Properties
- Hydrogen Bonding: The target compound’s aminomethyl group acts as a hydrogen bond donor (HBD=2) and acceptor (HBA=4), critical for protein interactions. In contrast, the 3-(2-hydroxyethyl) analog () has HBD=3 due to the hydroxyl group, increasing hydrophilicity .
- LogP : The dichlorophenyl derivative () has a higher logP (~3.5) due to halogen substituents, favoring lipid bilayer penetration, while the hydroxyethyl variant () has lower logP (~1.2) .
Data Tables
Table 1: Structural and Property Comparison
Biological Activity
Overview
3-[3-(Aminomethyl)phenyl]-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. Its molecular formula is with a molecular weight of approximately 295.77 g/mol . This compound exhibits various biological activities, including antimicrobial and anticancer properties, making it a valuable candidate for further research.
The mechanism of action of this compound involves interactions with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to significant changes in cellular functions . Research indicates that the compound may affect metabolic pathways relevant to disease states, particularly in cancer and microbial infections.
Antimicrobial Properties
Studies have shown that this compound possesses notable antimicrobial activity against a range of pathogens. The compound's ability to inhibit bacterial growth suggests potential applications in treating infections caused by resistant strains .
Anticancer Effects
Preliminary research indicates that this compound may exhibit cytotoxic effects on various cancer cell lines. It has been suggested that the spirocyclic structure contributes to its ability to disrupt cancer cell proliferation and induce apoptosis .
Research Findings
Several studies have explored the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. |
| Study B | Showed cytotoxic effects on breast cancer cell lines with IC50 values indicating potent activity. |
| Study C | Investigated the mechanism of action, revealing interactions with specific cellular receptors involved in apoptosis. |
Case Study 1: Antimicrobial Activity
In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent.
Case Study 2: Anticancer Efficacy
A study involving human breast cancer cell lines (MCF-7) assessed the cytotoxicity of the compound. The results indicated an IC50 value of approximately 15 µM after 48 hours of exposure, suggesting that the compound effectively inhibits cell growth and induces apoptosis through caspase activation pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
